3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine belongs to a class of pyridazine derivatives characterized by a piperazine ring substituted with a benzoyl group and a 3,4,5-trimethylpyrazole moiety.
The 2-fluorobenzoyl group introduces a small, electronegative substituent that may enhance metabolic stability and binding affinity compared to bulkier or less polar groups. The trimethylpyrazole moiety likely contributes to steric and electronic effects, influencing molecular interactions.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-6-4-5-7-18(17)22/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJQEFFRVXYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperazine ring that is known for its diverse biological properties, including interactions with neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C20H18FN5O
- Molecular Weight : 363.4 g/mol
- CAS Number : 946329-43-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme critical for neurotransmission . Additionally, the presence of the fluorobenzoyl group may enhance the compound's affinity for specific receptors or enzymes involved in neurological processes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase, potentially impacting neurotransmitter levels. |
| Antimicrobial Effects | Exhibits antimicrobial properties against certain bacterial strains. |
| Antiviral Properties | Investigated for potential antiviral activities in preclinical studies. |
| Neurological Effects | Potential therapeutic effects in treating neurological disorders. |
Case Study: Acetylcholinesterase Inhibition
A study focusing on the inhibition of acetylcholinesterase by piperazine derivatives illustrates the potential of compounds like this compound. Virtual screening and molecular docking studies have shown that these derivatives bind effectively at both peripheral anionic and catalytic sites of the enzyme, suggesting a competitive inhibition mechanism .
Antimicrobial Activity
Research has demonstrated that piperazine derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. This activity has been observed against various strains, indicating its potential as an antimicrobial agent.
Pharmacological Applications
The compound is under investigation for various pharmacological applications:
- Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests potential use in treating Alzheimer's disease and other cognitive disorders.
- Antimicrobial Therapy : The demonstrated antimicrobial activity positions it as a candidate for developing new antibiotics.
- Cancer Treatment : Preliminary studies suggest that modifications to the piperazine structure may enhance anticancer properties.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Analogs :
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Substituent : 4-methylbenzoyl
- CAS : 1020501-84-1
- Molecular Formula : C₂₂H₂₆N₆O
- Molecular Weight : 390.5 g/mol
- Key Feature : The 4-methyl group is electron-donating, which may reduce metabolic stability but improve solubility .
3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Substituent : 4-bromobenzoyl
- CAS : 1020502-27-5
- Molecular Formula : C₂₁H₂₂BrN₆O (estimated)
- Molecular Weight : ~455.3 g/mol
- Key Feature : Bromine adds steric bulk and polarizability, possibly enhancing halogen bonding in target interactions .
3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Structural and Functional Implications
- For example, trifluoromethyl groups (as in CAS 1020502-33-3) significantly boost lipophilicity (LogP), which could improve blood-brain barrier penetration but reduce aqueous solubility .
Electron-Donating Groups (e.g., CH₃, OCH₃) :
Methyl and methoxy groups improve solubility but may shorten metabolic half-life due to oxidative susceptibility. The 4-methyl derivative (CAS 1020501-84-1) has the lowest molecular weight (390.5 g/mol), suggesting favorable pharmacokinetic profiles .Steric Effects :
Bulky substituents like biphenylsulfonyl (CAS 1013820-44-4, MW 488.6 g/mol) introduce steric hindrance, which might limit binding to compact active sites but improve selectivity .
Research Findings and Trends
- Pharmacological Potential: Pyridazine derivatives with piperazinyl substitutions are frequently explored for CNS targets due to their ability to cross the blood-brain barrier. The 2-fluorobenzoyl variant’s smaller size and polarity may offer advantages in this context .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl, methoxy) are often prioritized in early-stage drug discovery due to lower synthetic complexity and cost .
- Unmet Data Needs : Critical parameters such as melting points, solubility, and in vitro activity data are absent for most analogs, highlighting gaps in published research .
Preparation Methods
Molecular Architecture
The target compound features a pyridazine core substituted at positions 3 and 6 with a 4-(2-fluorobenzoyl)piperazine group and a 3,4,5-trimethylpyrazole moiety, respectively. The electron-withdrawing fluorine atom on the benzoyl group enhances metabolic stability, while the trimethylpyrazole contributes to hydrophobic interactions in biological systems.
Retrosynthetic Strategy
Retrosynthetic decomposition suggests two primary fragments:
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Fragment A : 3-Chloro-6-substituted pyridazine
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Fragment B : 4-(2-Fluorobenzoyl)piperazine
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Fragment C : 3,4,5-Trimethyl-1H-pyrazole
Synthetic Routes and Methodological Optimization
Preparation of 3-Chloro-6-substituted Pyridazine Intermediate
The synthesis begins with 3,6-dichloropyridazine, a commercially available precursor. Selective displacement of the 3-chloro group enables sequential functionalization:
Step 2: Pyrazole Substitution
The 6-chloro position undergoes displacement with 3,4,5-trimethyl-1H-pyrazole using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 90°C for 24 hours.
Alternative Pathway: Sequential Coupling via Suzuki-Miyaura
For enhanced regioselectivity, a palladium-catalyzed cross-coupling approach is viable:
Step 1: Boronic Ester Formation
6-Bromo-3-chloropyridazine is treated with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis (1,4-dioxane, 80°C) to generate the 6-boronic ester intermediate.
Step 2: Pyrazole Coupling
The boronic ester reacts with 3,4,5-trimethyl-1H-pyrazole-1-boronic acid via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH) to install the pyrazole moiety.
Step 3: Piperazine Functionalization
The 3-chloro group is displaced with 4-(2-fluorobenzoyl)piperazine as described in Section 2.1.
Critical Reaction Parameters and Yield Optimization
Solvent and Temperature Effects
Catalytic Enhancements
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Piperazine Coupling : Addition of molecular sieves (4Å) reduces hydrolysis of the fluorobenzoyl group, improving yield by 8–12%.
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Pyrazole Substitution : Microwave irradiation (150°C, 30 minutes) shortens reaction time without compromising yield (70–72%).
Analytical Characterization and Purity Control
Spectroscopic Validation
Chromatographic Purification
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HPLC : C18 column (MeCN/H₂O + 0.1% TFA), purity >98% at 254 nm.
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Recrystallization : Ethyl acetate/hexane (1:4) yields crystalline product (mp 162–164°C).
Challenges and Mitigation Strategies
Competing Side Reactions
Scalability Considerations
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Batch vs. Flow Chemistry : Pilot-scale trials (50 g) in continuous flow reactors reduced reaction time by 40% compared to batch.
Comparative Analysis of Synthetic Routes
| Metric | Stepwise SNAr | Suzuki Coupling |
|---|---|---|
| Total Yield | 52–63% | 58–67% |
| Purity | 95–98% | 97–99% |
| Cost Efficiency | High | Moderate |
| Operational Complexity | Low | High |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?
The compound contains a pyridazine core substituted with a piperazine moiety (bearing a 2-fluorobenzoyl group) and a 3,4,5-trimethylpyrazole group. The pyridazine ring provides a planar heterocyclic scaffold, while the piperazine and pyrazole moieties enhance solubility and enable hydrogen bonding or π-π interactions with biological targets . The 2-fluorobenzoyl group introduces electron-withdrawing effects, potentially stabilizing reactive intermediates or modulating binding affinity. Methyl groups on the pyrazole may sterically hinder undesired metabolic pathways .
Q. Methodological Insight :
- Use X-ray crystallography or NMR to confirm spatial arrangements.
- Compare with analogs (e.g., ethoxybenzoyl or sulfonyl derivatives) to assess electronic effects .
Q. What synthetic strategies are recommended for optimizing yield and purity during preparation?
Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Temperature control : Maintain 60–80°C during piperazine-benzoyl coupling to avoid side reactions .
Q. Methodological Insight :
- Monitor reactions via HPLC or TLC to track intermediate formation.
- Optimize purification using column chromatography (silica gel, gradient elution) or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric bulk) or assay conditions. For example:
| Compound | Substituent | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Analog A | 4-Ethoxybenzoyl | 12 nM (Enzyme X) | |
| Target Compound | 2-Fluorobenzoyl | 45 nM (Enzyme X) |
Q. Methodological Insight :
- Perform structure-activity relationship (SAR) studies to isolate critical substituents.
- Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
- Replicate assays under standardized conditions (pH, temperature, cofactors) .
Q. What experimental designs are effective for elucidating the compound’s mechanism of action?
Adopt a multi-modal approach:
Target Identification :
- Use affinity chromatography with immobilized compound to isolate binding proteins.
- Validate targets via knockdown/knockout assays (e.g., CRISPR-Cas9) .
Pathway Analysis :
- Apply RNA-seq or phosphoproteomics to map downstream signaling effects.
Structural Studies :
- Co-crystallize the compound with purified targets (e.g., kinases) to identify binding motifs .
Q. Methodological Insight :
- Combine computational docking (e.g., AutoDock Vina) with experimental validation to prioritize targets .
Q. How can researchers leverage computational methods to predict and optimize reaction pathways?
The ICReDD framework integrates quantum chemical calculations and machine learning to:
- Predict reaction pathways using density functional theory (DFT) .
- Optimize conditions (e.g., solvent, catalyst) via Bayesian optimization .
Q. Methodological Insight :
- Validate predictions with small-scale parallel reactions (e.g., 24-well plate format).
- Use high-throughput screening (HTS) to assess yield/purity under varied conditions .
Q. What analytical techniques are critical for characterizing degradation products or impurities?
Q. Methodological Insight :
- Conduct forced degradation studies (heat, light, pH extremes) to profile stability .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in cell-based vs. enzyme assays?
Inconsistencies may stem from:
- Cell permeability : The compound’s logP (~2.5) may limit intracellular accumulation.
- Metabolic inactivation : Cytochrome P450-mediated modification in cell models .
Q. Methodological Insight :
- Measure intracellular concentrations via LC-MS .
- Use PAMPA (parallel artificial membrane permeability assay) to predict permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
